2-(4-Methoxyphenyl)inosine vs. 4-Methylphenyl Inosine: 3.3-Fold Weaker Inhibition of hCNT2-Mediated Uptake
2-(4-Methoxyphenyl)inosine exhibits a 3.3-fold higher IC50 (weaker inhibition) for the human concentrative nucleoside transporter 2 (hCNT2) compared to the 4-methylphenyl analog. Specifically, in a sodium-dependent inosine uptake assay using COS-7 cells transiently expressing hCNT2, the 4-methoxyphenyl compound (Compound 43) had an IC50 of 36 ± 13 μM, whereas the 4-methylphenyl analog (Compound 37) had an IC50 of 11 ± 4.2 μM [1]. This demonstrates that the replacement of a methyl group with a methoxy group at the 4-position of the phenyl ring significantly alters interaction with this key transporter, which is critical for cellular entry and distribution [1].
| Evidence Dimension | Inhibition of sodium-dependent inosine uptake (hCNT2) |
|---|---|
| Target Compound Data | IC50 = 36 ± 13 μM |
| Comparator Or Baseline | 4-Methylphenyl inosine (Compound 37): IC50 = 11 ± 4.2 μM |
| Quantified Difference | 3.3-fold higher IC50 (weaker inhibition) |
| Conditions | COS-7 cells transiently expressing hCNT2; sodium-dependent inosine uptake assay |
Why This Matters
This difference in transporter affinity directly impacts the compound's pharmacokinetic profile and its suitability for applications requiring specific cellular uptake pathways, making it essential to select the correct analog for transport studies.
- [1] Johnson, Z. L., et al. (2014). Structural basis of nucleoside and nucleoside drug selectivity by concentrative nucleoside transporters. eLife, 3, e03604. Table 3. View Source
